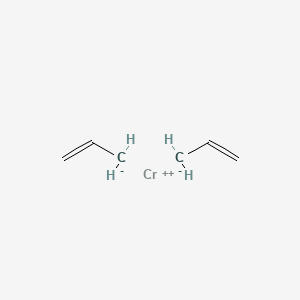

chromium(2+);prop-1-ene

Description

Structure

3D Structure of Parent

Properties

CAS No. |

2450-48-8 |

|---|---|

Molecular Formula |

C6H10Cr |

Molecular Weight |

134.14 g/mol |

IUPAC Name |

chromium(2+);prop-1-ene |

InChI |

InChI=1S/2C3H5.Cr/c2*1-3-2;/h2*3H,1-2H2;/q2*-1;+2 |

InChI Key |

ZNSNLCAMVSZCDS-UHFFFAOYSA-N |

Canonical SMILES |

[CH2-]C=C.[CH2-]C=C.[Cr+2] |

Origin of Product |

United States |

Synthetic Methodologies for Chromium Ii Propene Complexes

Precursor Selection and Preparation

The foundation for synthesizing chromium(II)-propene complexes lies in the choice and preparation of suitable chromium(II) precursors. These precursors must be reactive enough to coordinate with the π-system of propene but stable enough for handling.

Anhydrous chromium(II) chloride (CrCl₂) is a common starting material, but its polymeric nature and low solubility in common organic solvents limit its direct use. To enhance its reactivity and solubility, it is often converted into adducts with weakly coordinating solvents, most notably tetrahydrofuran (B95107) (THF). The resulting complex, chromium(II) chloride tetrahydrofuranate (CrCl₂(THF)n, where n is typically 1 or 2), is a versatile and widely used precursor in chromium chemistry.

The synthesis of CrCl₂(THF)₂ typically involves the reduction of chromium(III) chloride (CrCl₃) in THF. Common reducing agents include zinc dust or lithium aluminum hydride. An alternative method involves the direct reaction of chromium metal with a suitable oxidizing agent in THF. The resulting pale blue CrCl₂(THF)₂ complex features labile THF ligands that can be readily displaced by stronger donors, such as alkenes or other ancillary ligands, making it an excellent entry point for the synthesis of chromium(II)-propene complexes.

For instance, bulky N-donor ligands, such as those based on substituted anilines or diamines, are synthesized through standard organic chemistry techniques like condensation and alkylation reactions. The steric bulk of these ligands can create a protective pocket around the metal center, preventing unwanted side reactions like oligomerization or polymerization of the propene ligand. Electronic properties can be tuned by introducing electron-donating or electron-withdrawing groups on the ligand backbone, which in turn modulates the strength of the chromium-propene interaction.

Coordination and Ligand Exchange Reactions

The core of the synthesis involves the coordination of propene to the chromium(II) center, often through a ligand exchange process where weakly bound ligands on the precursor are replaced.

In some systems, propene can be directly coordinated to a chromium(II) center. This typically requires a highly reactive, "ligand-free" or weakly solvated chromium(II) source. The interaction involves the donation of electron density from the π-orbital of the propene molecule to an empty d-orbital on the chromium atom, and a corresponding back-donation from a filled d-orbital on the chromium to the π*-antibonding orbital of the propene. However, simple chromium(II)-propene adducts are often unstable. The equilibrium for the direct coordination of ethylene (B1197577) (a close analogue of propene) to a chromium(II) center supported by a β-diketiminate ligand has been studied, demonstrating that such interactions are possible but can be reversible.

To create stable and isolable chromium(II)-propene complexes, ancillary or spectator ligands are almost always necessary. These ligands remain coordinated to the metal center and modulate its properties. The synthesis typically proceeds by first reacting the chromium(II) precursor, like CrCl₂(THF)₂, with the desired ancillary ligand. This is followed by the introduction of propene, which coordinates to the remaining open sites on the chromium center.

A wide variety of ancillary ligands have been employed:

Phosphines: Both monodentate and bidentate phosphine (B1218219) ligands, such as triphenylphosphine (B44618) or 1,2-bis(diphenylphosphino)ethane (B154495) (dppe), can be used to stabilize the chromium(II) center.

N-heterocyclic carbenes (NHCs): NHCs are strong σ-donors that form robust bonds with metal centers, providing significant electronic stabilization.

Salen-type Ligands: These tetradentate Schiff base ligands can encapsulate the chromium ion, providing a well-defined coordination environment.

N-donor Ligands: Bidentate and tridentate nitrogen-based ligands, such as those derived from pyridine (B92270) or amines, are widely used. For example, chromium complexes supported by bulky α-diimine ligands have been shown to be active catalysts for ethylene polymerization, implying the formation of chromium-alkene intermediates.

The general synthetic scheme can be represented as: CrCl₂(THF)₂ + L → [CrCl₂(L)] + 2 THF [CrCl₂(L)] + propene ⇌ [CrCl₂(L)(propene)] (where L represents the ancillary ligand system)

The table below summarizes some representative ancillary ligands and their role in the synthesis of related chromium(II)-alkene complexes.

| Ancillary Ligand Type | Example Ligand | Synthetic Role |

| Phosphine | 1,2-bis(diphenylphosphino)ethane (dppe) | Provides steric bulk and electronic stabilization through P-Cr bonds. |

| N-heterocyclic carbene (NHC) | 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr) | Acts as a strong σ-donor, creating a stable Cr-C bond and an electron-rich metal center. |

| Salen-type | N,N'-Bis(salicylidene)ethylenediamine | Encapsulates the metal, providing a rigid and protective tetradentate coordination sphere. |

| N-donor (α-diimine) | ArN=C(R)-C(R)=NAr (Ar = aryl, R = H, Me) | Offers tunable steric and electronic properties to control alkene access and binding strength. |

Advanced Synthetic Techniques

Beyond conventional solution-phase chemistry, specialized techniques can be employed for the synthesis of highly reactive species like chromium(II)-propene complexes.

Metal Vapor Synthesis (MVS)

Metal Vapor Synthesis, also known as metal atom chemistry, is a powerful technique for synthesizing organometallic compounds that are inaccessible by other means. In MVS, bulk chromium metal is heated under high vacuum to generate a vapor of free chromium atoms. These highly reactive atoms are then co-condensed with a large excess of a substrate, such as a mixture of propene and a stabilizing ligand, at very low temperatures (e.g., 77 K, the boiling point of liquid nitrogen).

This method allows for the direct reaction of chromium atoms with propene without the interference of solvents or pre-existing ligands. The initially formed, often unstable, chromium-propene species can be trapped and stabilized by the co-condensed ancillary ligands. While technically demanding, MVS provides a direct route to novel, low-valent chromium-alkene complexes.

Molecular Structure and Electronic Structure Elucidation of Chromium Ii Propene Systems

Spectroscopic Characterization Techniques

Spectroscopy is the primary tool for investigating the structure, bonding, and electronic properties of chromium(II)-propene complexes. Each technique provides a unique piece of the puzzle, from the precise atomic arrangement to the subtle interactions between the metal center and the olefin ligand.

While a crystal structure for a simple, isolated chromium(II)-propene complex is not widely reported due to stability challenges, analysis of related Cr(II) structures provides critical insights. For instance, XRD studies on chromium(II) phthalocyaninate show that Cr(II) can exist in a square planar coordination geometry within a polymorphic crystalline form. researchgate.net In hypothetical Cr(II)-propene complexes, XRD would be crucial for determining the Cr-C bond distances of the coordinated propene, the C=C bond length of the propene ligand, and the orientation of the propene molecule relative to the rest of the complex. An elongation of the propene C=C bond upon coordination, as determined by XRD, would provide strong evidence for π-backbonding from the chromium d-orbitals into the π* antibonding orbital of the propene.

Table 1: Information Obtainable from X-ray Diffraction of a Hypothetical Crystalline Cr(II)-Propene Complex

| Parameter | Significance |

|---|---|

| Cr-C Bond Distances | Indicates the strength of the chromium-propene bond. |

| C=C Bond Length | Elongation compared to free propene (1.33 Å) suggests π-backbonding. |

| Coordination Number | Reveals the number of ligands directly bonded to the Cr(II) center. |

| Coordination Geometry | Describes the spatial arrangement of ligands (e.g., square planar, tetrahedral, octahedral). |

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive technique for studying species with unpaired electrons. It provides detailed information about the electronic structure of paramagnetic centers. researchgate.net Chromium in its +2 oxidation state (Cr(II)) is a d⁴ ion, which can exist in a high-spin (S=2) or low-spin (S=1) state depending on the ligand field environment.

However, high-spin mononuclear Cr(II) complexes are often referred to as "EPR-silent" under standard X-band (~9.5 GHz) conditions. researchgate.netacs.org This is due to large zero-field splitting (ZFS) and fast relaxation times, which broaden the EPR signal beyond detection. The detection of these species often requires high-field, high-frequency EPR (HFEPR) spectroscopy. acs.org

In the context of catalytic systems where Cr(II)-propene intermediates might form, EPR is invaluable for monitoring the evolution of chromium oxidation states. researchgate.net For example, in ethylene (B1197577) oligomerization systems, the reduction of a Cr(III) precursor can be followed, and the formation of paramagnetic Cr(I) or Cr(III) species can be readily detected and characterized by their g-values and hyperfine couplings. researchgate.netcardiff.ac.uknih.gov The absence of a signal in a system known to contain chromium can indirectly suggest the presence of an EPR-silent Cr(II) species. The formation of Cr(I) species, such as bis(arene)Cr(I) complexes, is often identified by EPR as a deactivation pathway in these catalytic systems. researchgate.netcardiff.ac.uk

UV-Visible (UV-Vis) spectroscopy probes the electronic transitions between d-orbitals (d-d transitions) and between the metal and ligands (charge-transfer bands). libretexts.org The energy and intensity of these transitions are sensitive to the oxidation state of the chromium, its coordination number, and the nature of the coordinating ligands. docbrown.info

For high-spin octahedral Cr(II) (d⁴) complexes, a single, broad, spin-allowed d-d transition (⁵E₉ → ⁵T₂₉) is typically expected. acs.org This absorption is often found in the visible or near-infrared region. The position of this band is a direct measure of the ligand field splitting parameter, 10Dq. In lower symmetry environments, such as square planar or tetrahedral, the d-orbitals split differently, leading to multiple possible d-d transitions and more complex spectra. bath.ac.uk

The coordination of a propene ligand would influence the electronic spectrum. Ligand-to-metal charge transfer (LMCT) bands, involving excitation of an electron from the propene π-orbital to an empty d-orbital on the chromium, or metal-to-ligand charge transfer (MLCT) bands, from a filled d-orbital to the propene π* orbital, could also be observed, typically in the UV region. libretexts.org Spectroscopic studies of chromium-based catalysts for propane (B168953) dehydrogenation and ethene trimerization have utilized UV-Vis to identify the coordination environment and oxidation states of chromium active sites. acs.orgacs.orgacs.orgnih.gov

Table 2: Typical Electronic Transitions for Cr(II) Complexes in UV-Vis Spectroscopy

| Transition Type | Description | Typical Energy Region |

|---|---|---|

| d-d Transition | Excitation of an electron between d-orbitals. | Visible / Near-IR |

| LMCT | Ligand (propene π) → Metal (Cr d-orbital) | UV |

| MLCT | Metal (Cr d-orbital) → Ligand (propene π*) | UV-Visible |

Infrared (IR) spectroscopy is a powerful tool for probing the vibrational modes of molecules. In the study of chromium(II)-propene systems, it provides direct evidence of the coordination of the propene ligand to the chromium center. The most informative vibrational mode is the C=C stretching frequency (ν(C=C)).

In free propene, the ν(C=C) appears around 1645 cm⁻¹. docbrown.info Upon coordination to a metal center like Cr(II), this frequency is expected to shift. According to the Dewar-Chatt-Duncanson model of olefin coordination, the bonding involves two components: σ-donation from the alkene π-orbital to an empty metal d-orbital, and π-backbonding from a filled metal d-orbital to the alkene π* antibonding orbital. The π-backbonding component populates the π* orbital, which weakens the C=C bond and causes a decrease in its stretching frequency. The magnitude of this redshift is indicative of the extent of backbonding. For Cr(II), a relatively electron-rich d⁴ center, significant backbonding is expected, leading to a noticeable decrease in the ν(C=C). Other C-H stretching and bending modes of the propene are also affected by coordination. docbrown.infompg.denist.gov

Table 3: Comparison of Key IR Frequencies for Free vs. Coordinated Propene

| Vibrational Mode | Free Propene (cm⁻¹) docbrown.info | Coordinated Propene (Expected) | Significance of Shift |

|---|---|---|---|

| C=C Stretch | ~1645 | < 1645 | Indicates π-backbonding from Cr(II) to propene. |

| =C-H Stretch | ~3095 - 3010 | Shifted | Confirms coordination and perturbation of the double bond. |

| C-H Bending (out-of-plane) | ~995 - 905 | Shifted | Changes in these modes reflect geometric constraints upon binding. |

X-ray Absorption Spectroscopy (XAS) is an element-specific technique that provides information on the oxidation state and local coordination environment of the absorbing atom, in this case, chromium. nih.govaps.org It is particularly useful for studying non-crystalline or in-situ samples, such as active catalysts in solution. nih.gov The XAS spectrum is typically divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). researchgate.net

The XANES region, which includes the absorption edge, is highly sensitive to the oxidation state and coordination geometry of the chromium atom. The energy of the absorption edge shifts to higher values as the oxidation state of the metal increases. Therefore, the Cr K-edge energy can be used to distinguish between Cr(0), Cr(II), Cr(III), etc. researchgate.netnih.gov The presence and intensity of a pre-edge feature around 5993 eV can also give clues about the geometry, being more intense for non-centrosymmetric environments (e.g., tetrahedral) than for centrosymmetric ones (e.g., octahedral). researchgate.netnih.gov

The EXAFS region contains oscillations that result from the scattering of the ejected photoelectron by neighboring atoms. nih.gov Analysis of the EXAFS data can determine the type of neighboring atoms (e.g., C, O, Cl), their distance from the chromium atom, and the coordination number. acs.orgacs.org For a Cr(II)-propene complex, EXAFS could potentially determine the Cr-C bond distance and the number of carbon atoms in the first coordination shell.

Table 4: Information from XAS on Chromium-Propene Systems

| XAS Region | Parameter | Information Provided |

|---|---|---|

| XANES | Edge Energy | Determines the oxidation state of chromium (e.g., +2). |

| XANES | Pre-edge Features | Provides information on the coordination geometry. |

| EXAFS | Fourier Transform Peaks | Identifies neighboring atoms (e.g., C, Cl). |

| EXAFS | Data Fitting | Determines coordination numbers and precise bond distances (e.g., Cr-C). |

Theoretical and Computational Investigations

Theoretical and computational chemistry provides a powerful complement to experimental studies, offering insights into bonding, structure, and reactivity that can be difficult to probe directly. peerj.combu.eduscispace.com Methods such as Density Functional Theory (DFT) are widely used to investigate transition metal complexes, including those of chromium with alkenes. nih.govrsc.org

For chromium(II)-propene systems, computational studies can be employed to:

Predict Molecular Geometries: Calculations can optimize the structure of the complex, predicting bond lengths and angles that can be compared with experimental data (e.g., from XRD or EXAFS).

Analyze Electronic Structure and Bonding: The nature of the chromium-propene bond can be analyzed in detail. The contributions of σ-donation and π-backbonding (the Dewar-Chatt-Duncanson model) can be quantified using techniques like Natural Bond Orbital (NBO) analysis.

Simulate Spectroscopic Data: Computational methods can predict vibrational frequencies (IR), electronic transitions (UV-Vis), and EPR parameters (g-tensors, hyperfine couplings). Comparing these calculated spectra with experimental results helps to validate the proposed structure and assign spectral features. mpg.de

Explore Reaction Pathways: The energetics of potential reaction pathways, such as ligand exchange, isomerization, or catalytic cycles involving the chromium(II)-propene species, can be mapped out to understand reactivity. nih.gov

Theoretical studies on related systems, such as the reaction of chromium oxide cations with propane, have demonstrated the ability of DFT to map complex potential energy surfaces and identify reaction intermediates and transition states, highlighting the utility of these methods in understanding chromium-mediated hydrocarbon transformations. nih.gov

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the electronic structure and geometry of transition metal complexes. DFT studies on systems analogous to chromium(II)-propene, such as chromium-catalyzed propane dehydrogenation, have provided valuable insights into the interactions at play. rsc.org For the chromium(II)-propene complex, DFT calculations would be instrumental in determining key geometric parameters and energetic properties.

A hypothetical DFT geometry optimization of a simplified chromium(II)-propene complex could yield the following data, illustrating the expected structural changes upon coordination.

| Parameter | Free Propene (Calculated) | Coordinated Propene (Hypothetical DFT) | Change upon Coordination |

|---|---|---|---|

| C=C Bond Length (Å) | 1.33 | 1.38 | Elongation |

| Cr-C1 Bond Length (Å) | - | 2.20 | - |

| Cr-C2 Bond Length (Å) | - | 2.20 | - |

| ∠C-C-C Bond Angle (°) | 124.3 | 121.5 | Decrease |

| Pyramidalization Angle at C1/C2 (°) | 0 | ~5-10 | Increase |

These hypothetical values are based on established principles of metal-alkene bonding, where the C=C bond is expected to lengthen and the sp2-hybridized carbon atoms of the free alkene undergo a degree of pyramidalization towards sp3 hybridization upon coordination to the metal center.

Ab Initio Methods

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, offer a high level of theory for studying molecular systems. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide benchmark-quality data for smaller systems.

For the chromium(II)-propene complex, ab initio calculations would be crucial for accurately determining the binding energy between the chromium ion and the propene molecule. A comparative study using different levels of theory could provide a robust understanding of the interaction strength.

| Method | Basis Set | Calculated Binding Energy (kcal/mol) - Hypothetical |

|---|---|---|

| HF | def2-SVP | -5.2 |

| MP2 | def2-SVP | -12.5 |

| CCSD(T) | def2-TZVP | -15.8 |

The hypothetical binding energies illustrate the importance of including electron correlation, which is accounted for in MP2 and CCSD(T) methods but not in the Hartree-Fock (HF) approximation, leading to a more accurate description of the attractive forces between the metal and the ligand.

Analysis of Electronic Configuration and Spin States

Chromium(II) is a d4 metal ion, which can exist in different spin states depending on the ligand field environment. In an octahedral field, it can adopt a high-spin (quintet, S=2) or a low-spin (triplet, S=1) configuration. The interaction with a weak-field ligand like propene is likely to result in a high-spin complex.

Computational studies on various Cr(II) complexes have shown that the energy difference between spin states can be small and influenced by the nature of the ligands. nih.govacs.orgnih.govresearchgate.net DFT calculations are particularly useful for predicting the ground spin state of transition metal complexes. For the chromium(II)-propene system, the high-spin state is generally expected to be the ground state.

| Spin State | Total Spin (S) | d-orbital Occupancy (Octahedral Field) | Relative Energy (kcal/mol) - Hypothetical |

|---|---|---|---|

| High-Spin (Quintet) | 2 | (t2g)³(eg)¹ | 0.0 (Ground State) |

| Low-Spin (Triplet) | 1 | (t2g)⁴(eg)⁰ | +15.2 |

The hypothetical relative energies indicate that the high-spin configuration is significantly more stable for a chromium(II) ion complexed with a weak π-acceptor ligand like propene.

Bonding Analysis (e.g., π-systems, d-orbital overlap, and backbonding)

The bonding in chromium(II)-propene can be effectively described by the Dewar-Chatt-Duncanson model. This model involves a synergistic interaction of two main components:

σ-donation: The filled π-orbital of the propene molecule donates electron density to an empty d-orbital of the chromium(II) ion. This is a ligand-to-metal charge transfer.

π-backbonding: A filled d-orbital of the chromium(II) ion donates electron density back into the empty π* antibonding orbital of the propene molecule. This is a metal-to-ligand charge transfer.

The extent of these interactions dictates the geometry and stability of the complex. Stronger π-backbonding leads to a greater elongation of the C=C bond and a more pronounced pyramidalization of the substituent groups on the carbon atoms of the double bond. The d-orbitals of the chromium(II) ion, specifically the dxy, dxz, and dyz orbitals, are involved in this back-donation. The overlap between these metal d-orbitals and the propene π* orbital is crucial for the stability of the complex.

Structural Dynamics and Fluxionality

Organometallic complexes are often not static entities but can exhibit dynamic behavior, known as fluxionality, where different parts of the molecule can undergo rapid interchange. In the context of the chromium(II)-propene complex, several dynamic processes could be envisaged, although specific experimental or computational data for this system are scarce.

One possible dynamic process is the rotation of the propene ligand around the metal-ligand bond axis. The energy barrier for this rotation would depend on the nature of the bonding. Significant π-backbonding would lead to a higher rotational barrier due to the directional nature of the d-orbital overlap with the π* orbital.

Another potential fluxional process could involve the migration of the chromium atom along the face of the propene molecule, a phenomenon known as "haptotropic shift," although this is less likely for a simple monoalkene complex.

Computational techniques, particularly ab initio molecular dynamics (AIMD), could provide valuable insights into the dynamic behavior of the chromium(II)-propene system, revealing the accessible conformational space and the energy barriers associated with different dynamic processes. Such studies would be crucial for a complete understanding of the reactivity of this transient species.

Reactivity and Mechanistic Studies of Chromium Ii Propene Systems

Catalytic Transformations Involving Propene and Related Alkenes

Chromium(II)-based catalysts demonstrate significant activity in transforming propene and other alkenes into a range of products through processes like polymerization, oligomerization, and other carbon-carbon bond-forming reactions. The versatility of these systems stems from the ability to tune the catalyst's electronic and steric properties, thereby controlling the reaction's outcome.

Polymerization and Oligomerization

Chromium(II) complexes are highly effective catalysts for the polymerization and oligomerization of light olefins. These processes are fundamental to the production of a vast array of plastic materials. The nature of the ligand attached to the chromium center and the reaction conditions play a crucial role in determining the product distribution and polymer properties.

Chromium-based catalysts are central to the selective oligomerization of ethylene (B1197577) to produce linear alpha-olefins like 1-hexene (B165129) and 1-octene (B94956), which are important comonomers in the production of polyethylene (B3416737). nih.gov The Phillips catalyst, a silica-supported chromium oxide, is a workhorse of the polymer industry, responsible for producing a significant portion of the world's high-density polyethylene (HDPE). mdpi.combohrium.com While initially prepared as Cr(VI)/SiO2, the active species is generated through reductive activation. It is widely accepted that CO can reduce Cr(VI) to Cr(II), which then initiates polymerization. mdpi.combohrium.com

The catalytic activity and selectivity are heavily influenced by the ligand system coordinated to the chromium center. For instance, chromium catalysts supported by iminophosphine ligands, when activated with modified methylaluminoxane (B55162) (MMAO), show high activity for ethylene tri-/tetramerization. acs.org The steric and electronic properties of these ligands can be tuned to control the selectivity towards 1-hexene or 1-octene. acs.org Similarly, binuclear PNP-type ligands have been employed in chromium-catalyzed selective ethylene polymerization. nih.gov

The effect of reaction parameters on catalyst performance is significant. In studies using a Cr(acac)3/PNP ligand/MAO system, both catalytic activity and selectivity for 1-octene were found to increase with ethylene pressure, attributed to higher ethylene concentration around the active centers. nih.gov The molar ratio of the cocatalyst (e.g., Al/Cr) also has a profound impact on the catalyst's performance. nih.gov

Table 1: Effect of Ethylene Pressure on L2/Cr(acac)3/MAO Catalytic System

| Ethylene Pressure (bar) | Activity (kg/(g·h)) | 1-Octene Selectivity (%) | Reference |

|---|---|---|---|

| 20 | 2150.4 | 50.2 | nih.gov |

| 30 | 2899.2 | 58.5 | nih.gov |

| 50 | 3100.8 | 60.1 | nih.gov |

Data adapted from a study on chromium catalysts for selective ethylene oligomerization. nih.gov

In propylene (B89431) polymerization, metallocene catalysts, such as ansa-zirconocenes activated with borate (B1201080) and alkylaluminum, have been studied extensively. nih.govsemanticscholar.org While not chromium-based, these studies provide mechanistic insights into olefin polymerization, such as the role of cocatalysts and the nature of chain transfer reactions, which are broadly applicable concepts in the field. nih.govsemanticscholar.org

Chromium complexes, particularly salen-type complexes, are effective catalysts for the ring-opening copolymerization (ROCOP) of epoxides like propylene oxide (PO) with carbon dioxide to produce polycarbonates. acs.orgresearchgate.net These reactions represent a "greener" route to synthesizing valuable polymers by utilizing CO2 as a monomer. nih.gov

The mechanism of PO ring-opening by (porphyrin)Cr(III)X catalysts has been investigated. nih.gov The reaction involves the coordination of propylene oxide to the chromium center, followed by nucleophilic attack, leading to the opening of the epoxide ring. acs.org The microstructure of the resulting poly(propylene carbonate) reveals that the ring-opening can occur at both the methine and methylene (B1212753) carbons of the epoxide. acs.org Bimetallic chromium catalysts have also been developed for the isospecific polymerization of racemic propylene oxide, yielding hydroxy-telechelic poly(propylene oxide). illinois.edu

The catalytic system often includes a cocatalyst. For instance, chromium(salen) complexes used in combination with onium salts are suitable for the copolymerization of carbonyl sulfide (B99878) (COS) with propylene oxide, yielding copolymers with a high percentage of monothiocarbonate units. researchgate.net

Table 2: Copolymerization of Propylene Oxide (PO) and CO2

| Catalyst System | Product | Key Feature | Reference |

|---|---|---|---|

| (TPP)CrCl / DMAP | Poly(propylene carbonate) | Investigated ring-opening mechanism | acs.org |

| Bimetallic chromium catalyst | Hydroxy-telechelic poly(propylene oxide) | Isospecific polymerization of racemic PO | illinois.edu |

| [Cr(salen)X] / Onium salt | Copolymer of PO and COS | >99% monothiocarbonate units | researchgate.net |

A summary of various chromium catalyst systems for propylene oxide copolymerization.

Chromium(II) complexes, when activated with cocatalysts like methylaluminoxane (MAO) or triethylaluminum, are highly active for the polymerization of 1,3-dienes. acs.orgcapes.gov.bracs.org The structure of the resulting polymer is strongly dependent on the specific diene monomer and the ligands on the chromium catalyst. acs.orgacs.org

Catalyst systems based on CrCl2(dmpe)2 (where dmpe is 1,2-bis(dimethylphosphino)ethane) and MAO can polymerize 1,3-butadiene (B125203) to give 1,2-syndiotactic polybutadiene. acs.orgacs.org The same catalyst system polymerizes isoprene (B109036) to a largely 3,4-amorphous polymer. acs.org This demonstrates the high degree of chemoselectivity exhibited by these chromium catalysts. The type of phosphine (B1218219) ligand bonded to the chromium atom can influence the tacticity of the resulting polybutadiene, yielding either isotactic or syndiotactic 1,2-polymers. researchgate.net

Table 3: Polymerization of 1,3-Dienes with CrCl2(dmpe)2-MAO

| Monomer | Polymer Structure | Reference |

|---|---|---|

| 1,3-Butadiene | 1,2-syndiotactic | acs.orgacs.org |

| Isoprene | 3,4-amorphous | acs.org |

| (E)-1,3-Pentadiene | cis-1,4-isotactic | acs.orgacs.org |

| (Z)-1,3-Pentadiene | cis-1,4-atactic | acs.orgacs.org |

Chemoselectivity of a chromium(II) catalyst system in diene polymerization. acs.orgacs.org

The ability to control the stereochemistry of polymers is crucial as it dictates their physical properties. In chromium-catalyzed polymerization, stereocontrol is achieved through the careful design of the catalyst's coordination sphere. illinois.edu For the polymerization of 1,3-dienes, the structure of the monomer itself heavily influences the stereoselectivity of chromium(II) catalysts. acs.orgacs.org

In the case of diene polymerization with CrCl2(dmpe)2/MAO, the catalyst yields different stereoregular polymers from different monomers: 1,2-syndiotactic polybutadiene, cis-1,4-isotactic poly[(E)-pentadiene], and cis-1,4-atactic poly[(Z)-pentadiene]. acs.orgacs.org This suggests that the approach of the monomer to the active chromium center and the subsequent insertion step are highly sensitive to the monomer's geometry.

For epoxide polymerization, bimetallic chromium catalysts have been designed to achieve high levels of isotacticity from racemic mixtures of monomers. illinois.edu A proposed mechanism involves the two metal centers working in concert, where the growing polymer chain switches between the two sites, facilitating an SN2-type ring-opening of the epoxide. illinois.edu This enantiomorphic site control mechanism allows for the selective incorporation of one enantiomer of the monomer into the growing polymer chain. illinois.edu

Furthermore, in alkyne hydrogenation, chromium complexes with cyclic (alkyl)(amino)carbene (CAAC) ligands can exhibit stereodivergent catalysis. nih.gov By tuning the steric and electronic properties of the CAAC ligand, either the E- or Z-olefin can be obtained with high selectivity, highlighting the critical role of the ligand environment in dictating the stereochemical outcome of a reaction at a metal center. nih.gov

Carbon-Carbon Bond Formation

Beyond polymerization, chromium complexes mediate other important carbon-carbon bond-forming reactions. Organometallic compounds, including those of chromium, can add across carbon-carbon multiple bonds in what are known as carbometallation reactions. libretexts.org

Chromium hexacarbonyl, Cr(CO)6, has been shown to mediate the reductive coupling of benzylic halides, leading to the formation of new C-C σ- and π-bonds. researchgate.net The mechanism is thought to involve the oxidative addition of the organic halide to the chromium(0) center, followed by subsequent reactions like nucleophilic substitution or elimination. researchgate.net While this example involves chromium(0), it illustrates the general capability of chromium to facilitate C-C bond formation.

In the context of aldehydes and ketones, chromium reagents are well-known oxidants. For example, chromyl chloride (CrO2Cl2) is used in the Etard reaction to oxidize methylarenes to aldehydes, a process that involves transformations at a carbon center. ncert.nic.in While not a direct C-C bond formation, these reactions underscore the reactivity of chromium species with organic substrates. The formation of C-C bonds is a fundamental process in many named reactions, such as the aldol (B89426) condensation, which can be catalyzed by various means. ncert.nic.in The principles of nucleophilic addition to carbonyls, often facilitated by metal ions, are central to many C-C bond-forming strategies. ncert.nic.in

Alkylation Reactions (e.g., of Aldehydes with Alkenes)

Chromium catalyzes the photochemical, linear-selective alkylation of aldehydes with alkenes. organic-chemistry.orgnih.gov This method provides an alternative to traditional organometallic reagents like organolithium and organomagnesium compounds, which often suffer from high reactivity and basicity, limiting their compatibility with functionalized substrates. organic-chemistry.org

The reaction proceeds through the in situ generation of alkylzirconium species from an alkene and Schwartz's reagent. organic-chemistry.orgnih.gov Visible light irradiation then induces homolysis of the carbon-zirconium bond, producing an alkyl radical. nih.govresearchgate.net This radical is subsequently trapped by a chromium complex catalyst, forming an alkylchromium(III) species that undergoes polar addition to the aldehyde. organic-chemistry.orgnih.gov This process demonstrates high functional group tolerance and can be performed at ambient temperature. organic-chemistry.orgnih.gov For instance, the reaction of benzaldehyde (B42025) with 1-hexene under optimized conditions yields the corresponding alkylated alcohol in 70% yield. organic-chemistry.org The method is applicable to a variety of alkenes and aldehydes, including those containing silyl (B83357) ethers, alkyl halides, and other ethers. organic-chemistry.org

| Reactant 1 | Reactant 2 | Catalyst System | Product | Yield (%) |

| Benzaldehyde | 1-Hexene | Cr catalyst, Schwartz's reagent, visible light | 1-Phenylheptan-1-ol | 70 |

| Functionalized Aldehyde | Functionalized Alkene | Cr catalyst, Schwartz's reagent, visible light | Corresponding Alcohol | Varies |

Cyclopropanation Reactions of Alkenes

Chromium-catalyzed cyclopropanation of alkenes provides a route to cyclopropane (B1198618) derivatives. nih.govlibretexts.org This transformation involves the reaction of a carbene or carbenoid species with an alkene double bond. libretexts.org In one notable example, chromium catalyzes the cyclopropanation of alkenes with bromoform (B151600) (CHBr₃) to produce bromocyclopropanes. nih.gov

A key component in this catalytic cycle is an organosilicon reductant, such as 2,3,5,6-tetramethyl-1,4-bis(trimethylsilyl)-1,4-dihydropyrazine. This reductant is essential for the reduction of the chromium(III) precatalyst (CrCl₃(thf)₃) to the active chromium(II) species. It also facilitates the in situ generation of a (bromomethylidene)chromium(III) species from a (dibromomethyl)chromium(III) intermediate. This highly reactive chromium carbene species then reacts with the alkene to furnish the corresponding bromocyclopropane. nih.gov The reaction is applicable to various olefinic substrates, including terminal and cyclic alkenes, as well as those containing ether and ester functionalities. nih.gov

The stereochemistry of the alkene is generally retained in the cyclopropane product, indicating a concerted or near-concerted mechanism. libretexts.orgmasterorganicchemistry.com

| Alkene Substrate | Reagents | Product |

| Allyl ethers | CHBr₃, CrCl₃(thf)₃, organosilicon reductant | Corresponding bromocyclopropane |

| Allyl esters | CHBr₃, CrCl₃(thf)₃, organosilicon reductant | Corresponding bromocyclopropane |

| Terminal alkenes | CHBr₃, CrCl₃(thf)₃, organosilicon reductant | Corresponding bromocyclopropane |

| Cyclic alkenes | CHBr₃, CrCl₃(thf)₃, organosilicon reductant | Corresponding bromocyclopropane |

Reductive Cross-Coupling Reactions (e.g., Defluorinative Coupling with α-trifluoromethyl alkenes)

Chromium(II) catalysts are effective in promoting reductive cross-coupling reactions, including the challenging defluorinative coupling of α-trifluoromethyl alkenes. researchgate.netrsc.org These reactions offer a pathway to synthesize partially fluorinated organic molecules, which are of significant interest in medicinal chemistry and materials science.

One such reaction involves the chromium(II)-catalyzed defluorinative reductive cross-coupling of acetals with α-trifluoromethyl alkenes. rsc.org In this process, α-alkoxyalkyl radicals are generated from acetals through the synergistic action of the chromium catalyst and trimethylsilyl (B98337) chloride. rsc.org These radicals then undergo selective cross-coupling with α-trifluoromethyl alkenes to produce gem-difluoroalkenes containing a homoallylic alkoxy substituent. rsc.org

Mechanistic studies suggest that the reaction can be initiated by the formation of an alkyl radical which then adds to the alkene and combines with chromium(II). researchgate.net An alternative pathway involves the coordination of the alkene to chromium(II) followed by carbometallation of the difluoroalkene to form an (alkyl)chromium species. This intermediate then eliminates a β-fluoride to yield the Z-alkylated fluoroalkene stereoselectively. researchgate.net This type of transformation has been successfully applied to the reductive coupling of gem-difluoroalkenes with various alkyl halides, facilitated by a CrCl₂/bipyridine ligand system and manganese as a reductant. researchgate.net A similar chromium-catalyzed defluorinative reductive coupling has been developed for aldehydes with gem-difluoroalkenes. nih.gov

Group Transfer Reactions (e.g., Carbene, Nitrene)

Chromium complexes are capable of mediating group transfer reactions, such as the transfer of carbene and nitrene moieties. researchgate.netnih.gov These reactions are fundamental in organic synthesis for the construction of various cyclic and acyclic compounds.

In the context of carbene transfer, chromium-based systems can generate chromium-carbene intermediates that react with alkenes to form cyclopropanes, as discussed in section 4.1.2.2. nih.govrsc.org For nitrene transfer, chromium(II) complexes can catalyze the reaction of organic azides with isocyanides to produce carbodiimides. nih.gov Mechanistic investigations have shown that with sterically demanding aromatic azides, a trigonal-planar imido-chromium(IV) intermediate can be formed and isolated. nih.gov This intermediate is key to the nitrene transfer process. However, if the steric bulk of the azide (B81097) or the supporting ligand on the chromium catalyst is reduced, a coordinatively saturated chromium(VI)-bis(imido) complex may form, which is less reactive for nitrene transfer. nih.gov

Recent studies have also demonstrated that coordinatively unsaturated chromium(IV)-imido complexes can transfer a nitrene group to olefins, resulting in the formation of aziridines. researchgate.net The reactivity of these chromium-imido species is influenced by the nature of the supporting ligands and the steric and electronic properties of the substrates. researchgate.net

Propane (B168953) Dehydrogenation to Propene

The conversion of propane to propene is a crucial industrial process, and chromium-based catalysts play a significant role. The reaction can proceed through two main pathways: oxidative dehydrogenation and direct dehydrogenation.

Oxidative Dehydrogenation Mechanisms

Oxidative dehydrogenation (ODH) of propane utilizes an oxidizing agent, such as oxygen (O₂), nitrous oxide (N₂O), or carbon dioxide (CO₂), to facilitate the removal of hydrogen from propane, forming propene. acs.orgrsc.org This process is exothermic, which is thermodynamically advantageous over the endothermic direct dehydrogenation. acs.orgnih.gov

Using O₂ as the oxidant can lead to overoxidation of propane and propene to carbon oxides, which reduces the selectivity for propene. rsc.org Carbon dioxide is considered a "soft" oxidant and its use in the ODH of propane (CO₂-ODH) is an area of active research. oup.com

The mechanism of ODH over chromium oxide catalysts involves the catalyst surface. Studies using density functional theory (DFT) on α-Cr₂O₃(0001) surfaces show that an oxidized surface is more active but less selective than a reduced surface. acs.org On the oxidized surface, propene and other unsaturated products bind more strongly to the surface oxygen atoms, which can facilitate further oxidation to CO₂. acs.org The reaction is significantly faster on the oxidized surface, with water being a primary byproduct. acs.org The optimal performance for propene production is achieved on a partially oxidized surface, representing a "Goldilocks" effect. acs.org The active sites are believed to be Cr-O sites. acs.org

The nature of the chromium species is critical. The ratio of Cr⁶⁺ to Cr³⁺ and the amount of lattice oxygen (OLat) versus adsorbed oxygen (OAds) influence the catalytic activity. acs.org A higher Cr⁶⁺/Cr³⁺ ratio and a greater abundance of lattice oxygen are associated with better catalytic performance. acs.org

| Catalyst | Oxidant | Key Mechanistic Features |

| Cr₂O₃ | O₂, N₂O, CO₂ | Reaction occurs on the catalyst surface. Oxidized surfaces are more active but less selective. acs.org |

| CrOₓ | O₂ | Activity is linked to the Cr⁶⁺/Cr³⁺ ratio and the type of surface oxygen species. acs.org |

Direct Dehydrogenation Pathways

Direct dehydrogenation (DDH), also known as non-oxidative dehydrogenation, is an endothermic process that converts propane to propene and hydrogen gas without an external oxidant. acs.orgrsc.org This is a commercially established technology, with chromium-based catalysts being widely used. rsc.org

The reaction is typically carried out at high temperatures (560–650°C). oup.com The active sites in chromium-based catalysts for DDH are proposed to be surface Cr³⁺ and coordinatively unsaturated Cr²⁺ species. nih.gov Cr⁶⁺ and Cr⁵⁺ species are generally considered inactive for this reaction. nih.gov Amorphous Cr₂O₃ particles have shown high activity, but they can crystallize into the less active α-Cr₂O₃ phase at high reaction temperatures, leading to deactivation. nih.gov

DFT studies on the mechanism of non-oxidative dehydrogenation over Cr₂O₃ suggest a multi-step process. eurjchem.com The reaction pathway involving the activation of propane across a Cr-O site is considered the most thermodynamically feasible for propene production. eurjchem.com The first hydrogen abstraction from propane is often identified as the rate-determining step. eurjchem.com The adsorption of propane, diffusion of hydrogen, and the second hydrogen abstraction are generally exothermic, while the initial hydrogen abstraction and the desorption of hydrogen are endothermic. eurjchem.com

A significant challenge in DDH is catalyst deactivation due to coke formation. rsc.org This necessitates periodic regeneration of the catalyst. scribd.com

| Catalyst System | Key Mechanistic Aspects |

| Cr₂O₃ | Involves Cr³⁺ and Cr²⁺ active sites. nih.gov The first hydrogen abstraction is often the rate-determining step. eurjchem.com |

| K(Na)-CrOₓ/Al₂O₃ | Used in the Catofin process at high temperatures. oup.com |

Role of Chromium Sites (e.g., Cr-Cr, Cr-O)

The catalytic activity of chromium in reactions involving propene and its precursor, propane, is profoundly influenced by the nature of the active sites, particularly chromium-oxygen (Cr-O) and dinuclear chromium (Cr-Cr) species.

Chromium-Oxygen (Cr-O) Sites: Cr-O sites are pivotal in the oxidative dehydrogenation of propane (ODHP) to produce propene. acs.org Density Functional Theory (DFT) calculations have identified the Cr-O site as the primary active location for promoting this reaction. acs.org Studies on chromium(III) silicates, which are active for propane dehydrogenation at elevated temperatures, show that the key step is a heterolytic C-H bond activation occurring at a Cr-O site. acs.orgnih.gov This process, akin to σ-bond metathesis, results in the formation of chromium alkyl species, which then undergo β-hydride elimination to release the olefin. acs.org The reactivity of these sites is sensitive to their environment; for instance, in the gas-phase reaction of the chromium oxide cation (CrO+) with propane, the initial and crucial step involves the extraction of a hydrogen atom from propane by the oxygen atom of the CrO+ species. nih.govacs.orgresearchgate.net

The performance of chromium oxide catalysts in ODHP is also linked to the ratio of different chromium and oxygen species. A higher ratio of lattice oxygen (OLat) to adsorbed oxygen (OAds) and a higher Cr6+/Cr3+ ratio have been correlated with enhanced catalytic activity. acs.org

Table 1: Influence of Calcination Temperature on CrOx Catalyst Properties and Performance in Propane Dehydrogenation

| Catalyst (Cr-Temp °C) | Propane Conversion (%) at 600°C | Propene Selectivity (%) at 600°C | Cr/O Ratio |

|---|---|---|---|

| Cr-300 | 62.16 | 66.05 | - |

| Cr-400 | 39.38 | 71.59 | - |

| Cr-500 | 33.96 | 76.91 | - |

| Cr-600 | 28.62 | 81.83 | - |

Data adapted from studies on chromium oxide catalysts, illustrating the trade-off between conversion and selectivity as a function of preparation temperature, which alters the nature of the Cr-O sites. acs.org

Chromium-Chromium (Cr-Cr) Sites: Dinuclear chromium sites have been proposed to facilitate unique reaction pathways. For example, in ethylene homopolymerization, the formation of propene has been explained by a metathesis mechanism involving binuclear catalytic species. mdpi.com The investigation of well-defined dinuclear Cr(II) and Cr(III) sites supported on silica (B1680970) has been crucial in the ongoing debate about which oxidation state constitutes the active site for olefin polymerization. rsc.org Some studies have concluded that Cr(III) is the active species, while others have presented spectroscopic evidence for the presence of Cr(II) sites on reduced Phillips catalysts. rsc.org The reaction of Cr{N(SiMe3)2}3 with surface silanols on silica can lead to different types of supported species, including those with one or two Cr-O bonds, indicating the formation of distinct mono- and dinuclear sites. researchgate.net

Fundamental Reaction Pathways and Intermediates

The transformation of propene by chromium catalysts proceeds through several fundamental pathways, each characterized by specific intermediates and mechanisms.

Radical Intermediates and Trapping

Radical mechanisms are increasingly recognized in chromium-catalyzed alkene transformations. A dual photoredox/chromium catalysis system has been shown to effect the diacylation of alkenes through a radical-mediated pathway. acs.org The generation of radical intermediates can also be inferred from reactions like allylic halogenation, where a resonance-stabilized radical intermediate is formed upon abstraction of an allylic hydrogen. lumenlearning.com While not involving propene directly, the reduction of chromium(VI) by cellular components like glutathione (B108866) is known to produce reactive intermediates such as the glutathione thiyl radical, demonstrating chromium's capacity to initiate radical processes. nih.gov

In some catalytic cycles, a transient carbon-centered radical is generated through reversible hydrogen atom transfer (HAT). acs.org The stability of this radical, which is linked to the properties of the metal-ligand complex, influences the reaction's efficiency. acs.org Flavin coenzymes, which can form stabilized semiquinone radical intermediates, offer a biological parallel for how single-electron transfers can mediate transformations. libretexts.org

Electron Transfer Mechanisms

Electron transfer is a cornerstone of chromium's reactivity with olefins. These mechanisms can be understood through frameworks developed for electrochemistry, such as the ECE mechanism, which involves a sequence of electron transfer (E) and chemical (C) steps. libretexts.org In the context of chromium catalysis, the interaction between electrons on the chromium center and a redox-noninnocent ligand can be key to achieving high activity and selectivity. acs.org

The development of bidirectional electron transfer strategies, where a single precursor can be either oxidized or reduced to generate the same reactive intermediate, showcases the versatility of these systems. acs.org For instance, N-aryl-N-aminopyridinium salts can undergo both one-electron oxidation and one-electron reduction to form arylamine radicals capable of reacting with olefins. acs.org In catalytic cycles for CO₂ reduction, avoiding a formal Cr(0) oxidation state is considered crucial for stability, suggesting that managing the electron flow and the charge on the ligand framework is essential to prevent catalyst degradation. acs.org The fundamental principles of electron transfer are described by Marcus theory, which relates the reaction rate to factors like the reorganization energy and the electronic coupling between the donor and acceptor. nih.gov

Ligand Migration and Insertion Processes

The insertion of olefins into chromium-ligand bonds is a critical step in many catalytic processes, including polymerization and oligomerization. The mechanism of ethylene trimerization catalyzed by chromium complexes supported by diphosphine ligands has been shown to proceed through metallacyclic intermediates. nih.gov The lack of H/D scrambling in the trimerization of a C₂D₄/C₂H₄ mixture supports this metallacycle pathway over a Cossee-type mechanism, which involves migratory insertion of the olefin into a Cr-alkyl bond. nih.gov

Further studies with α-olefins show that they react with cationic chromium species to yield products of 1,2-insertion. nih.gov The ability of some chromium catalysts to perform single as well as double ethylene insertions leads to alternating distributions of linear α-olefins. researchgate.net Homogeneous chromium catalysts, particularly coordinatively unsaturated paramagnetic chromium alkyls, are effective for the polymerization of ethylene and α-olefins via the Cossee mechanism. researchgate.net

C-H Bond Activation Mechanisms

The activation of strong C-H bonds in propane is the initial, often rate-determining, step for its conversion to propene. Chromium-based catalysts employ several mechanisms to achieve this. On chromium(III) silicate (B1173343) surfaces, C-H activation is proposed to be a heterolytic process, corresponding to a σ-bond metathesis reaction. acs.orgnih.gov This step has a higher energy barrier for propane compared to ethylene, consistent with the higher pKa of propane's C-H bonds. nih.gov

In the gas phase, the chromium oxide cation (CrO+) activates propane by initially abstracting a hydrogen atom. nih.govacs.org DFT studies indicate that this process forms a reactive intermediate that precedes the formation of various products, including propene. nih.govresearchgate.net The presence of CO₂ can also facilitate C-H activation, with chemisorbed CO₂ being capable of directly abstracting hydrogen from propane. rsc.org The electronic properties of the catalyst are paramount; the work function has been identified as a strong descriptor for predicting the C-H activation ability of transition metal catalysts. rsc.org

Table 2: Apparent Reaction Orders for Propane Consumption over Various Catalysts

| Catalyst | Apparent Propane Reaction Order (α) |

|---|---|

| 10Fe-CeO2 | 0.71 |

| 1Cr/10Fe-CeO2 | 0.74 |

| 2Cr/10Fe-CeO2 | 0.64 |

Data adapted from a kinetic study of propane oxidative dehydrogenation, where values between 0.33 and 1 depend on the relative contributions of dehydrogenation and dry reforming pathways. rsc.org

Identification and Characterization of Transient Species

Elucidating reaction mechanisms requires the identification of short-lived intermediates. A combination of experimental and computational techniques is employed for this purpose. DFT calculations have been instrumental in characterizing the potential energy surfaces and identifying energetically viable intermediates in the gas-phase reaction between CrO+ and propane. nih.govacs.org

Spectroscopic methods are vital for probing species on catalyst surfaces. Infrared (IR) spectroscopy has been used to study the initial bond formation in ethylene polymerization on chromium-silicate catalysts, helping to distinguish between proposed mechanisms. rsc.org Solid-state 29Si NMR spectroscopy has also been used to identify the presence of different types of silica-bound chromium species. researchgate.net In chromium-catalyzed cyclopropanation, a (bromomethylidene)chromium(III) species has been proposed as the key transient intermediate based on reaction outcomes and mechanistic reasoning. nih.gov The characterization of chromium-containing materials often relies on a suite of analytical techniques, including various forms of chromatography and mass spectrometry, to identify and quantify different chromium species and their binding environments. nih.gov

An in-depth examination of the chemical compound chromium(2+);prop-1-ene reveals a fascinating interplay between the central chromium(II) ion and the propene ligand. The reactivity and catalytic potential of this complex are profoundly influenced by the ancillary ligands that complete the coordination sphere of the chromium center. This article explores the nuanced effects of various ligand classes on the steric and electronic properties of the chromium(II)-propene system, and the resulting impact on its catalytic activity and selectivity.

Methodological Advancements in Chromium Ii Propene Research

In-situ Spectroscopic Techniques for Mechanistic Insights

Gaining mechanistic insights into the role of chromium(II)-propene complexes requires monitoring their formation and subsequent reactions in real-time. In-situ spectroscopic techniques are indispensable for this purpose, allowing researchers to observe reactive species under actual reaction conditions without the need for isolation.

A combination of spectroscopic methods is often employed to build a comprehensive picture of the catalytic system. nih.gov Techniques such as X-ray Absorption Spectroscopy (XAS), Electron Paramagnetic Resonance (EPR), and Ultraviolet-Visible (UV-vis) spectroscopy are particularly powerful. nih.govnih.gov For instance, in studies of ethene trimerization systems that model industrial processes, the activation of chromium precursors has been followed using these techniques. nih.gov Research has shown the immediate reduction of Cr(III) precursors to form Cr(II) complexes upon interaction with alkylaluminum co-catalysts. nih.gov

The development of specialized methodologies like the freeze-quench technique coupled with XAS has enabled the study of very fast reactions, capturing short-lived intermediates that would otherwise be unobservable. nih.gov This approach has been instrumental in identifying the specific Cr(II) complexes that form during the activation of chromium-based ethene oligomerization catalysts. nih.gov UV-vis spectroscopy, with its relatively low detection limit for certain chromium species, serves as a complementary method for quantifying chromium concentrations. researchgate.net These combined spectroscopic approaches provide critical data on the oxidation state, coordination environment, and electronic structure of chromium centers during the catalytic cycle. nih.govacs.org

| Technique | Information Obtained | Relevance to Cr(II)-Propene Systems |

| X-ray Absorption Spectroscopy (XAS) | Oxidation state and local coordination environment (bond distances, coordination number). nih.gov | Directly probes the electronic and geometric structure of the chromium center as it interacts with propene. |

| Electron Paramagnetic Resonance (EPR) | Detects and characterizes paramagnetic species (e.g., Cr(I), Cr(III)). nih.gov | Helps to identify and quantify various chromium oxidation states present in equilibrium with the active Cr(II) species. |

| Ultraviolet-Visible (UV-vis) Spectroscopy | Monitors changes in the electronic environment of the chromium center. nih.gov | Tracks the formation and consumption of different chromium complexes throughout the reaction. |

Advanced Mass Spectrometry for Intermediate Identification (e.g., ESI-MS, MALDI-TOF-MS)

Advanced mass spectrometry (MS) techniques, particularly those with soft ionization methods like Electrospray Ionization (ESI-MS), are vital for identifying organometallic intermediates in solution. uvic.ca ESI-MS is exceptionally useful for characterizing charged or polar coordination compounds directly from reaction mixtures, providing mass-to-charge ratio information that helps to elucidate the composition of catalytic species. uvic.canih.gov

Assigning the ESI mass spectra of organometallic complexes can be complex, as the species observed may result from the gain or loss of labile ligands, or even redox changes within the ESI source. uvic.ca Despite these challenges, ESI-MS has been successfully used to identify polynuclear chromium complexes in catalyst activation studies. acs.org Hyphenated techniques, such as High-Performance Liquid Chromatography coupled with both Diode-Array Detection and Inductively Coupled Plasma Mass Spectrometry (HPLC-DAD/ICP-MS), offer simultaneous molecular and elemental information from a single injection, allowing for detailed speciation of chromium in complex mixtures. nih.gov This approach is powerful for separating different chromium-containing species and identifying them based on both their isotopic signature (from ICP-MS) and their UV-vis absorbance (from DAD). nih.gov

| Technique | Ionization Method | Key Advantages for Chromium Complexes | Example Application |

| Electrospray Ionization MS (ESI-MS) | Soft ionization of solvated ions. | Gentle process preserves non-covalent interactions and fragile complexes; suitable for polar and charged species. uvic.ca | Identification of polynuclear chromium catalyst precursors and reaction intermediates in solution. acs.org |

| Inductively Coupled Plasma MS (ICP-MS) | High-temperature plasma ionization. | Extremely high sensitivity and elemental specificity based on isotopic ratios. nih.gov | Used in conjunction with HPLC for chromium speciation in environmental and biological samples. nih.gov |

Chemometric Approaches for Complex Data Analysis (e.g., Multivariate Curve Reconstruction)

The large and complex datasets generated by modern in-situ spectroscopic monitoring require advanced data analysis methods to extract meaningful chemical information. Chemometrics, particularly multivariate analysis, provides the tools to deconvolve these complex datasets. nih.gov Multivariate Curve Reconstruction (MCR) is a powerful technique used to resolve mixture data into the pure component contributions, even without prior knowledge of the system's composition. nih.govnih.gov

MCR, often implemented with an alternating least-squares (ALS) algorithm (MCR-ALS), can analyze a data matrix obtained from techniques like diode-array spectrophotometry. nih.gov This allows for the separation of spectral signatures of individual species and the determination of their concentration profiles over time. This approach has been successfully applied to determine chromium concentrations in complex samples, effectively handling matrix interferences. nih.gov In the context of time-resolved spectroscopy, MCR-based methods can decompose complex, multi-exponential decay data to extract the profiles of individual fluorescent components and their lifetimes, a capability that is directly transferable to studying the kinetics of chromium-propene reaction systems. nih.gov

| Chemometric Method | Input Data | Output Information | Application in Chromium Research |

| Multivariate Curve Reconstruction - Alternating Least Squares (MCR-ALS) | Spectroscopic data matrix (e.g., absorbance vs. time vs. wavelength). nih.gov | Pure spectra and concentration profiles of individual components in a mixture. nih.gov | Deconvolution of overlapping spectral data from in-situ monitoring of chromium-catalyzed reactions to identify intermediates and determine their kinetics. nih.gov |

| Principal Component Analysis (PCA) | Multi-dimensional dataset. | Identifies the main sources of variation in the data, reducing dimensionality. nih.gov | Initial exploratory analysis of complex spectroscopic data to determine the number of significant, independent species present in the reaction mixture. |

Crystallographic Studies of Reactive Intermediates

While in-situ techniques provide dynamic information, single-crystal X-ray diffraction provides the definitive, static structure of a compound. Obtaining crystals of reactive intermediates like chromium(II)-propene adducts is exceptionally challenging. However, researchers have successfully crystallized and structurally characterized related reactive chromium complexes, providing invaluable benchmarks for understanding bonding and reactivity.

For example, the structures of highly reactive chromium(VI) alkylidene complexes, which react with olefins to form metallacyclobutanes (key intermediates in olefin metathesis), have been determined after being trapped with a phosphine (B1218219) ligand. nih.gov These studies provide precise bond lengths and angles, revealing the geometric details of chromium-carbon double bonds. nih.gov Similarly, crystallographic characterization of five-coordinate chromium(III) alkyl complexes, formed from the oxidation of Cr(II) precursors, offers insight into the potential deactivation pathways and the structures of off-cycle species. psu.edu The analysis of various arenechromium alkyne and alkene complexes has revealed crucial details about the nature of the metal-ligand bonding, showing, for instance, how oxidation affects Cr-C bond lengths. researchgate.net These crystallographic snapshots of stable analogues and trapped reactive species are essential for validating computational models and interpreting spectroscopic data for the more elusive transient intermediates.

Q & A

Q. How can researchers validate the proposed mechanisms of chromium(II)-propene-mediated reactions using kinetic isotope effects (KIE)?

- Methodological Answer : Synthesize isotopically labeled propene (e.g., ¹³C or D-substituted) and measure rate constants. Compare experimental KIE values with DFT-predicted transition states. Use Eyring analysis to differentiate between associative and dissociative pathways .

Data Presentation Guidelines

- Supplementary Materials : Include raw spectroscopic data, crystallographic CIF files, and computational input/output files to ensure reproducibility .

- Tables : Use standardized formats (e.g., IUPAC nomenclature for compounds, SI units for physical data) .

- Figures : Label all axes clearly and provide error bars for kinetic/thermodynamic measurements .

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.